Iodotrimethylammonium
Description
Iodotrimethylammonium, chemically represented as (CH₃)₃NH⁺I⁻, is a quaternary ammonium iodide compound characterized by three methyl groups attached to a central nitrogen atom, with iodide as the counterion. It belongs to the broader class of quaternary ammonium salts (QAS), which are widely utilized in organic synthesis, catalysis, and material science due to their ionic nature and solubility in polar solvents .
Properties
CAS No. |
39895-69-7 |
|---|---|
Molecular Formula |
C4H11IN+ |
Molecular Weight |
200.04 g/mol |
IUPAC Name |
iodomethyl(trimethyl)azanium |
InChI |
InChI=1S/C4H11IN/c1-6(2,3)4-5/h4H2,1-3H3/q+1 |
InChI Key |
IHYUSIMWXXUFAR-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CI |
Canonical SMILES |
C[N+](C)(C)CI |
Related CAS |
39741-91-8 (iodide) |
Synonyms |
chloride of iodotrimethylammonium iodotrimethylammonium iodotrimethylammonium chloride iodotrimethylammonium iodide |
Origin of Product |
United States |
Comparison with Similar Compounds
Phenyltrimethylammonium Iodide
Structure : C₆H₅(CH₃)₃N⁺I⁻
This compound substitutes the hydrogen in iodotrimethylammonium with a phenyl group, introducing aromaticity and steric bulk. The phenyl group enhances lipophilicity, making it more soluble in organic solvents compared to this compound. Applications include catalysis in Suzuki-Miyaura couplings and material science research .
Tetramethylammonium Iodide
Structure : (CH₃)₄N⁺I⁻
Replacing the NH⁺ in this compound with a fourth methyl group results in a fully methylated quaternary ammonium salt. This structural change increases hydrophilicity, leading to higher water solubility. Tetramethylammonium iodide is commonly used in electrochemical studies and as a reagent in organic synthesis .
Cetyltrimethylammonium Chloride
It is a surfactant and disinfectant, highlighting how alkyl chain length modulates biological and physicochemical properties .
Functional Analogs
Tetramethylammonium Dichloroiodate (TMADCI)
Structure : (CH₃)₄N⁺[ICl₂]⁻
While structurally distinct, TMADCI shares functional similarity as an iodination reagent. It enables efficient iodination of aromatic compounds under solvent-free, mild conditions (yields >85% in 10–30 minutes) . This compound may exhibit comparable reactivity but lacks documented studies.
Isopropamide Iodide
Structure : (C₃H₇)₂CH₃N⁺I⁻
A pharmaceutical analog with anticholinergic properties, demonstrating how quaternary ammonium iodides can be tailored for medicinal applications .
Data Tables
Table 1: Structural and Functional Comparison of Selected Quaternary Ammonium Iodides
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Solubility | Primary Applications |
|---|---|---|---|---|---|
| This compound | C₃H₉IN | 201.02 | NH⁺ center with three methyl | Polar solvents | Organic synthesis (inferred) |
| Phenyltrimethylammonium iodide | C₉H₁₄IN | 263.12 | Aromatic phenyl substitution | Organic solvents | Catalysis, material science |
| Tetramethylammonium iodide | C₄H₁₂IN | 217.04 | Four methyl groups | Water, polar solvents | Electrochemistry, reagents |
Table 2: Functional Performance in Iodination Reactions
| Reagent | Reaction Conditions | Yield (%) | Time (min) | Reference |
|---|---|---|---|---|
| Tetramethylammonium Dichloroiodate | Solvent-free, 25°C | 85–95 | 10–30 | |
| This compound* | Not reported | – | – | – |
*Data gaps indicate need for further research.
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